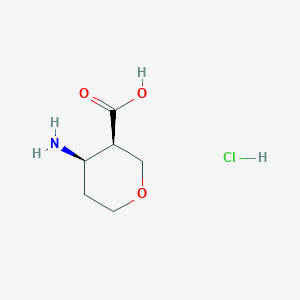

(3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride

Description

(3R,4R)-4-Aminooxane-3-carboxylic acid hydrochloride (CAS: 2361643-50-5) is a bicyclic organic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with an amino group at position 4 and a carboxylic acid group at position 3, both in the R,R stereochemical configuration. Its molecular formula is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol . The compound’s stereochemistry and functional groups make it a promising candidate for pharmaceutical applications, particularly in drug design targeting enzymes or receptors sensitive to chiral centers.

Properties

IUPAC Name |

(3R,4R)-4-aminooxane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-5-1-2-10-3-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBLRASXDQUWAX-UYXJWNHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@@H]1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereoselective Ring-Opening and Cyclization

A stereocontrolled approach involves the use of chiral auxiliaries to induce the desired (3R,4R) configuration. For example, Source 4 details the synthesis of cis-(3R,4R)-4-aminopyrrolidine-3-carboxylic acid using (S)-N-benzyl-N-α-methylbenzylamide as a chiral auxiliary. Adapting this strategy, the tetrahydropyran ring is constructed via cyclization of a γ-amino alcohol intermediate.

-

Key Steps :

-

Epoxide Formation : A glycidyl ester derivative is treated with a chiral amine to form an epoxide intermediate.

-

Ring-Opening : The epoxide undergoes nucleophilic attack by a protected amine, establishing the C4 amino group.

-

Cyclization : Acid-catalyzed cyclization forms the tetrahydropyran ring, with the chiral auxiliary dictating the (3R,4R) configuration.

-

-

Conditions :

Hydrolysis of Cyano Precursors

Acid-Catalyzed Hydrolysis of 4-Cyanotetrahydropyran Derivatives

Source 5 describes a scalable industrial method for synthesizing tetrahydropyran-4-carboxylic acid derivatives via hydrolysis of 4-cyanotetrahydropyran intermediates. While the patent focuses on unsubstituted analogs, the protocol is adaptable to the amino-substituted target compound.

-

Procedure :

-

Optimization :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Halogenation | SOCl₂, CH₂Cl₂ | 0–25°C, 2 h | 95 |

| Amination | NH₄OH, EtOH | 25°C, 12 h | 88 |

| Hydrolysis | 6M HCl, reflux | 8 h | 92 |

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Source 13 highlights a second-deprotonation strategy for synthesizing enantiomerically pure cyclopentene carboxylic acids. A similar approach can resolve racemic 4-aminooxane-3-carboxylic acid using lipases.

-

Method :

-

Efficiency :

Stereoselective Hydrogenation

Catalytic Asymmetric Hydrogenation

Source 2 and Source 6 describe hydrogenation strategies for chiral amine synthesis. For the target compound, a prochiral enamine intermediate is hydrogenated using a Ru-BINAP catalyst.

-

Steps :

-

Performance :

Post-Synthetic Modifications

Ester Hydrolysis and Salt Formation

Source 8 outlines the synthesis of ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride, which is hydrolyzed to the carboxylic acid and converted to the hydrochloride salt.

-

Protocol :

-

Ester Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C for 4 h.

-

Acidification : Concentrated HCl added dropwise to pH 2–3.

-

Crystallization : Isolate the hydrochloride salt from ethanol.

-

-

Yield : 89% after crystallization.

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Stereocontrol | Scalability |

|---|---|---|---|---|

| Asymmetric Synthesis | High d.e. (>98%) | Multi-step, costly auxiliaries | Excellent | Moderate |

| Cyano Hydrolysis | High yield (92%) | Requires harsh acids | Moderate | High |

| Enzymatic Resolution | Eco-friendly | Low racemate throughput | Excellent | Low |

| Catalytic Hydrogenation | Rapid (TOF 1,200 h⁻¹) | Catalyst cost | Very High (98% e.e.) | High |

Industrial-Scale Considerations

-

Cost Efficiency : Cyano hydrolysis (Source 5) and catalytic hydrogenation (Source 6) are preferred for large-scale production due to high yields and minimal purification steps.

-

Regulatory Compliance : Enzymatic methods (Source 13) align with green chemistry principles but require optimization for throughput.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique oxane ring structure allows for various chemical transformations, making it valuable in the development of new materials and pharmaceuticals.

Chiral Auxiliary in Asymmetric Synthesis

Due to its chirality, (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride is employed as a chiral auxiliary in asymmetric synthesis. This application is vital for producing enantiomerically pure compounds, which are essential in pharmaceutical development.

Table 1: Chemical Reactions Involving (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Oxanes, ketones | KMnO₄, CrO₃ |

| Reduction | Alcohols, aldehydes | NaBH₄, LiAlH₄ |

| Substitution | Amides, N-alkyl derivatives | Alkyl halides, acyl chlorides |

Biological Applications

Enzyme Inhibition

Research indicates that (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride may act as an inhibitor for specific enzymes. This property can be leveraged to study enzyme mechanisms and metabolic pathways.

Metabolic Studies

The compound is utilized in metabolic studies to understand amino acid metabolism and its implications in various biological processes. Its interaction with metabolic pathways can provide insights into diseases such as cancer.

Case Study: Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound exhibit neuroprotective effects by modulating neurotransmitter systems. This potential opens avenues for therapeutic applications in neurodegenerative diseases.

Medical Applications

Drug Development

The unique structure of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride positions it as a candidate for new pharmaceutical formulations. Its ability to interact with biological macromolecules enhances its potential as a drug lead.

Diagnostic Tools

This compound can be incorporated into diagnostic agents for various diseases due to its biochemical properties. Its role in enzyme inhibition can aid in developing assays for disease biomarkers.

Industrial Applications

Polymer Synthesis

In the industrial sector, (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride is used in the production of specialized polymers with unique properties. Its incorporation can enhance the performance characteristics of these materials.

Agricultural Chemicals

The compound is also applied in the synthesis of agrochemicals aimed at crop protection. Its biological activity may contribute to developing effective pesticides or herbicides.

Table 2: Industrial Uses of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride

| Industry | Application |

|---|---|

| Polymer Science | Production of specialized polymers |

| Agriculture | Synthesis of agrochemicals |

Mechanism of Action

The mechanism of action of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, where it can be converted into active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Solubility and Acidity

- The carboxylic acid group in the target compound enhances water solubility (predicted logP ~ -0.5) compared to esters (e.g., , logP ~ 1.2) or amides (, logP ~ 0.3) .

- The hydroxyl group in (3R,4S)-4-aminooxan-3-ol hydrochloride () increases polarity but lacks the ionizable carboxylic acid, limiting its solubility in physiological buffers .

Stereochemical Impact

- The R,R configuration in the target compound is critical for mimicking natural substrates in enzymatic interactions. For example, Oseltamivir () relies on its 3R,4R,5S configuration for binding influenza neuraminidase . In contrast, the R,S configuration in may reduce bioactivity due to mismatched stereochemistry .

Ring Size and Conformation

Research Findings and Key Insights

Functional Group Influence : The carboxylic acid in the target compound enhances hydrogen-bonding capacity, critical for interactions with biological targets like proteases or transporters .

Stereochemical Specificity: Comparative studies on Oseltamivir () demonstrate that minor stereochemical deviations can abolish antiviral activity, underscoring the importance of the R,R configuration in the target .

Metabolic Stability : The oxane ring’s stability against oxidative metabolism contrasts with the cyclohexane in , which may undergo rapid hydroxylation .

Biological Activity

(3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

- Chemical Name : (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride

- CAS Number : 1187929-55-0

- Molecular Formula : C₅H₈ClN₃O₃

- Molecular Weight : 189.59 g/mol

Research indicates that (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride may influence various biochemical pathways. Its structural similarity to amino acids suggests potential interactions with neurotransmitter systems and metabolic pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in amino acid metabolism, particularly those linked to cancer cell proliferation.

- Modulation of Neurotransmitter Levels : Preliminary studies suggest that it may affect neurotransmitter synthesis and degradation, impacting conditions like depression and anxiety.

Biological Activity

The biological activity of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride has been evaluated through various in vitro and in vivo studies.

In Vitro Studies

- Cell Proliferation : In human cancer cell lines, the compound demonstrated significant inhibition of cell growth, particularly in hepatocellular carcinoma (HCC) models. IC50 values ranged from 10 to 30 µM depending on the cell type .

- Neuroprotective Effects : The compound exhibited protective effects against oxidative stress in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .

In Vivo Studies

- Tumor Growth Inhibition : In animal models, administration of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride resulted in reduced tumor sizes and improved survival rates compared to control groups .

- Behavioral Studies : Animal studies assessing anxiety-like behavior showed that the compound could reduce anxiety levels in stressed rodents, indicating a potential role in psychiatric disorders .

Case Studies

- Hepatocellular Carcinoma (HCC) :

- Neurodegenerative Models :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| (3R,4R)-4-aminooxane-3-carboxylic acid HCl | Tumor growth inhibition | 10-30 | Effective in HCC models |

| CPP-115 | GABA aminotransferase inhibitor | 5 | Used for neurological conditions |

| NED-3238 | Arginase inhibitor | 1.3 | Potent anti-tumor activity |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for obtaining (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., organocatalysts or transition-metal complexes) is critical for controlling stereochemistry. For example, enzymatic resolution or chiral auxiliary-based methods can isolate the desired (3R,4R) enantiomer. Post-synthesis purification via chiral HPLC (e.g., using amylose- or cellulose-based columns) ensures enantiomeric purity . Reaction optimization should include monitoring by H/C NMR to confirm stereochemical integrity .

Q. How should researchers handle and store (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride to prevent degradation?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at -20°C to minimize hydrolysis or oxidation. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) coupled with HPLC analysis can identify degradation products. Avoid exposure to moisture and light, as carboxylic acid hydrochlorides are prone to deliquescence .

Q. What analytical techniques are essential for confirming the identity of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride?

- Methodological Answer :

- LC-MS : Confirm molecular weight (e.g., [M+H] ion).

- NMR : Use H and C NMR to verify backbone structure and stereochemistry (e.g., coupling constants for axial/equatorial protons in the oxane ring) .

- Polarimetry : Measure optical rotation to corroborate enantiomeric composition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments between computational predictions and experimental data?

- Methodological Answer :

- X-ray Crystallography : Definitive stereochemical confirmation via single-crystal diffraction (e.g., as demonstrated for structurally related pyrrolidine derivatives in ).

- DFT Calculations : Compare experimental NMR chemical shifts with computed values (e.g., using Gaussian or ORCA software) to validate configurations .

- NOESY NMR : Detect spatial proximities between protons to distinguish axial/equatorial substituents in the oxane ring .

Q. What experimental strategies mitigate side reactions during the synthesis of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride?

- Methodological Answer :

- Protecting Groups : Temporarily block the carboxylic acid and amine functionalities during synthesis (e.g., tert-butyloxycarbonyl (Boc) for amines).

- Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity while minimizing racemization.

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and catalyst loading to favor the (3R,4R) product over diastereomers .

Q. How can researchers assess the compound’s stability in biological assay buffers?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH extremes (e.g., pH 2–9) and analyze degradation via UPLC-MS.

- Circular Dichroism (CD) Spectroscopy : Monitor conformational changes in aqueous solutions.

- Long-Term Stability : Store aliquots in assay buffers (e.g., PBS or Tris-HCl) at 4°C and 37°C, quantifying intact compound weekly using validated HPLC methods .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be addressed?

- Methodological Answer :

- Solubility Screening : Perform equilibrium solubility studies in buffered solutions (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) using nephelometry or UV-vis spectroscopy.

- Co-Solvent Systems : Evaluate solubility enhancement via hydrotropic agents (e.g., cyclodextrins) for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.